molecular formula C11H15O5P B8587960 [3-(2-Hydroxyethoxy)-3-oxopropyl]phenylphosphinic acid CAS No. 155443-49-5

[3-(2-Hydroxyethoxy)-3-oxopropyl]phenylphosphinic acid

Cat. No. B8587960
M. Wt: 258.21 g/mol
InChI Key: VXNWQBWMQADDQN-UHFFFAOYSA-N
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Patent
US05710308

Procedure details

Except that the recrystallization-purified 3-[hydroxy(phenyl)phosphinyl]propionic acid obtained in Comparative Example 3 was used in lieu of the rinse-purified 3-[hydroxy(phenyl)phosphinyl]propionic acid, the procedure of Comparative Example 4 was repeated to provide 102.81 g of an ethylene glycol solution of hydroxyethyl 3-[hydroxy(phenyl)phosphinyl]propionate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
102.81 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][P:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH2:4][CH2:5][C:6]([OH:8])=[O:7])=[O:3].[CH2:15](O)[CH2:16][OH:17]>>[OH:3][P:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH2:4][CH2:5][C:6]([O:8][CH2:15][CH2:16][OH:17])=[O:7])=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(CCC(=O)O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(CCC(=O)O)C1=CC=CC=C1
Step Three
Name
Quantity
102.81 g
Type
reactant
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OP(=O)(CCC(=O)OCCO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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